4-(Diethylamino)-2-hydroxybenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-2-hydroxybenzothioamide is an organic compound that features a benzene ring substituted with a diethylamino group, a hydroxyl group, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-hydroxybenzothioamide typically involves the reaction of 4-(Diethylamino)-2-hydroxybenzaldehyde with thioamide derivatives. One common method is the Knoevenagel condensation reaction, where 4-(Diethylamino)-2-hydroxybenzaldehyde reacts with thioamide in the presence of a base such as potassium carbonate in a solvent like ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-(Diethylamino)-2-hydroxybenzothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2-hydroxybenzothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The thioamide group can be reduced to form corresponding amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(Diethylamino)-2-hydroxybenzaldehyde or 4-(Diethylamino)-2-hydroxybenzoketone.
Reduction: Formation of 4-(Diethylamino)-2-hydroxybenzylamine.
Substitution: Formation of various substituted benzothioamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Diethylamino)-2-hydroxybenzothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes for imaging and diagnostic purposes
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2-hydroxybenzothioamide involves its interaction with specific molecular targets. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the thioamide group can form covalent bonds with target proteins, leading to inhibition of their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)-2-hydroxybenzaldehyde: Shares the diethylamino and hydroxyl groups but lacks the thioamide group.
4-(Diethylamino)-2-hydroxybenzylamine: Similar structure but with an amine group instead of a thioamide group.
4-(Diethylamino)-2-hydroxybenzoketone: Contains a ketone group instead of a thioamide group
Uniqueness
4-(Diethylamino)-2-hydroxybenzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
926201-33-4 |
---|---|
Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
4-(diethylamino)-2-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C11H16N2OS/c1-3-13(4-2)8-5-6-9(11(12)15)10(14)7-8/h5-7,14H,3-4H2,1-2H3,(H2,12,15) |
InChI Key |
YGYAOOSLKZOCHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=S)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.